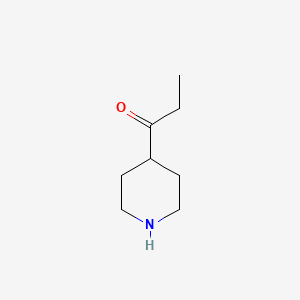

1-(Piperidin-4-yl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRIFOGVLOSHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Chemical Synthesis

1-(Piperidin-4-yl)propan-1-one is a pivotal intermediate in the synthesis of more complex molecules. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in many pharmaceuticals due to its ability to confer favorable physicochemical properties such as aqueous solubility and the capacity to interact with biological targets. mdpi.comsemanticscholar.org The propionyl group attached to the 4-position of the piperidine ring provides a reactive handle for further chemical modifications.

The synthesis of derivatives based on this scaffold often begins with commercially available and protected forms of 4-piperidone (B1582916), such as 1-benzyl-4-piperidone. researchgate.net General synthetic strategies involve the introduction of the propionyl group at the 4-position, followed by modifications at the piperidine nitrogen. These modifications are crucial for tuning the pharmacological profile of the resulting compounds. The development of efficient and novel synthetic routes to create diverse libraries of piperidine derivatives remains an active area of research in organic chemistry. mdpi.comasianpubs.org The use of this compound as a building block allows medicinal chemists to systematically explore the structure-activity relationships of new chemical entities. csmres.co.ukdntb.gov.ua

Relevance in Medicinal Chemistry Research

The 1-(Piperidin-4-yl)propan-1-one core is a key pharmacophore in a variety of biologically active compounds, demonstrating its broad therapeutic potential. Researchers have successfully developed derivatives targeting a range of enzymes and receptors implicated in various diseases.

One of the notable applications of this scaffold is in the development of acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132), and its inhibition is a primary therapeutic strategy for Alzheimer's disease. A series of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives have been synthesized and shown to be potent and selective AChE inhibitors. nih.gov For instance, the compound 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride demonstrated significant inhibitory activity with an IC50 value of 6.8 nM. nih.gov

Furthermore, derivatives of this compound have been investigated for their potential as anticancer agents. Studies have explored the antileukemic activity of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives. nih.govnih.gov Certain compounds within this series have shown promising antiproliferative activity against human leukemia cell lines. nih.govnih.gov

The versatility of the scaffold is also evident in its application for developing inhibitors of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. By combining the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with other pharmacophores, researchers have created novel NLRP3 inhibitors. nih.gov Some of these compounds have demonstrated the ability to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β. nih.gov

The following table summarizes the biological activities of selected derivatives of this compound:

| Derivative | Target | Biological Activity | Reference |

| 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride | Acetylcholinesterase (AChE) | IC50 = 6.8 nM | nih.gov |

| (4-nitrophenyl){4-[3-(4-(4-fluorobenzoyl)piperidin-1-yl)propyl]piperidin-1-yl}methanone | Human leukemia cells (K562 and Reh) | Potent antiproliferative activity | nih.govnih.gov |

| Modulated 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives | NLRP3 Inflammasome | Inhibition of pyroptosis and IL-1β release | nih.gov |

Overview of Research Trajectories and Significance

Established Synthetic Pathways

Traditional methods for synthesizing the this compound core and its derivatives have laid the groundwork for more advanced techniques. These established pathways, including Mannich reactions, condensation and cyclization strategies, and the use of functionalized precursors, remain fundamental in organic synthesis.

Mannich Reaction Approaches and Derivatives

The Mannich reaction is a classic three-component condensation that serves as a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group. jofamericanscience.orgnih.gov This reaction typically involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine (such as piperidine). jofamericanscience.orgnih.gov It is a cornerstone for the synthesis of β-aminoketones, a class to which this compound belongs.

In the synthesis of analogues, a substituted acetophenone, paraformaldehyde, and piperidine (B6355638) hydrochloride can be refluxed in ethanol (B145695) with a catalytic amount of hydrochloric acid to produce various 1-aryl-3-(piperidin-1-yl)-1-propanone hydrochlorides. tandfonline.com These compounds are considered Mannich bases and are valuable intermediates for creating more complex molecules. tandfonline.com The general scheme for this reaction allows for a wide variety of derivatives by simply changing the starting acetophenone. jofamericanscience.orgtandfonline.com

Table 1: Examples of Mannich Base Derivatives Synthesized

| Aryl Group | Product Name | Reference |

|---|---|---|

| C₆H₅ | N,N′-Bis[1-phenyl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloride | tandfonline.com |

| 4-CH₃C₆H₄ | N,N′-Bis[1-(4-methylphenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloride | tandfonline.com |

| 4-CH₃OC₆H₄ | N,N′-Bis[1-(4-methoxyphenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloride | tandfonline.com |

| 4-ClC₆H₄ | N,N′-Bis[1-(4-chlorophenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloride | tandfonline.com |

Condensation and Cyclization Strategies

Condensation and cyclization reactions are fundamental to building the piperidine ring itself, which can then be further functionalized. mdpi.comchemrevlett.com Numerous approaches exist for intramolecular ring closure to form the piperidine skeleton, including metal-catalyzed cyclization and reductive amination of dicarbonyl compounds. mdpi.comnih.gov

One common strategy involves the condensation of an amine with a diketone or a related substrate, followed by cyclization and reduction to form the saturated heterocyclic ring. researchgate.net For instance, the synthesis of piperidine-4-ones can be achieved through the condensation of an aldehyde, an amine, and a β-ketoester. chemrevlett.com Another approach is the Dieckmann condensation of diesters to form a β-ketoester, which can then be converted to the desired piperidone.

More advanced cyclization methods include gold-catalyzed intramolecular hydroamination of unactivated olefins and palladium-catalyzed reactions that form the piperidine ring with high stereoselectivity. organic-chemistry.org For example, a palladium-catalyzed Wacker-type aerobic oxidative cyclization can be used to synthesize various six-membered nitrogen heterocycles from alkenes. organic-chemistry.org

Synthesis from Precursor Molecules

The synthesis of this compound and its analogues often begins with readily available piperidine-based precursors. A key starting material is 4-aminopiperidine (B84694) or its N-protected forms. nih.govucanr.edu A typical synthetic route involves the acylation of the piperidine nitrogen. For instance, to synthesize N-propionyl piperidine derivatives, 4-aminopiperidine is first protected, often as a benzylimine. ucanr.edu This protected intermediate is then reacted with propionyl chloride in the presence of a base like triethylamine (B128534) to attach the propionyl group to the piperidine nitrogen. ucanr.edu Subsequent deprotection yields the desired 4-aminopiperidine derivative, which can be further modified. nih.govucanr.edu

Another important precursor is tert-butyl 4-propionylpiperidine-1-carboxylate, where the Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, allowing for selective reactions at other sites. smolecule.com This precursor can be synthesized via the condensation of tert-butyl 4-piperidone (B1582916) with propionyl chloride. smolecule.com The Boc group can then be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine of this compound, ready for further derivatization. mdpi.comrsc.org

Modern Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques have been applied to the synthesis of this compound and its analogues. These methods often lead to shorter reaction times and cleaner reaction profiles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. nih.govnih.gov For the synthesis of piperidine derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to mere seconds or minutes, while often improving product yields. nih.govresearchgate.net

For example, the synthesis of β-amino ketones via the Mannich reaction can be efficiently carried out under microwave irradiation. mdpi.com A study on the synthesis of 1-(biphenyl-4-yl)-3-(piperidin-1-yl)propan-1-one, an analogue, highlighted the effectiveness of MAOS. mdpi.commolaid.com Similarly, the synthesis of triazole derivatives incorporating a piperidine ring was achieved in 31-68 seconds with high yields using microwave assistance, compared to several hours required for conventional heating methods. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Triazole-Piperidine Hybrids | Several hours | 33–90 seconds | Remarkable (e.g., 82%) | nih.gov |

| Synthesis of Quinoline (B57606) Thiosemicarbazones | Not specified | Not specified | Excellent yields | nih.gov |

| Mannich Reaction for β-Amino Ketones | Hours | Minutes | Often higher yields | mdpi.com |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a key component of green chemistry, aiming to reduce or eliminate the use of volatile and often hazardous organic solvents. These conditions can lead to improved safety, lower environmental impact, and sometimes enhanced reaction rates and selectivity.

While a specific solvent-free protocol for this compound is not extensively documented in the provided results, the principle has been successfully applied to the synthesis of related heterocyclic systems. A notable example is the solvent-free Friedländer quinoline synthesis, which uses poly(phosphoric acid) as both a catalyst and a reaction medium to produce a quinoline derivative in high yield (82%). acs.org In this procedure, 2-aminobenzophenone (B122507) was treated with pentan-2,3-dione at 90°C for one hour without any solvent to generate the final product. acs.org The application of such principles to the synthesis of piperidine derivatives, for instance in condensation reactions, represents a promising avenue for greener synthetic routes.

Design Principles for Structural Modulation

The modification of the this compound structure is often guided by specific design principles aimed at achieving desired chemical or biological properties. A primary strategy involves pharmacophore hybridization, where the core scaffold is combined with other known active substructures. nih.govresearchgate.net This approach seeks to create new molecules with potentially enhanced or novel functionalities. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has been used in the design of new chemical entities. nih.govresearchgate.net

Another key principle is the bioisosteric replacement of functional groups to improve properties such as hydrolytic stability and lipophilicity. nih.gov For example, replacing a less stable ring system, like a 1,3-dioxane, with a more robust piperidine ring can enhance the molecule's stability under various conditions. nih.gov The introduction of substituents on the piperidine ring or the propan-1-one chain is also a common strategy to probe structure-activity relationships (SARs) and optimize interactions with specific targets. nih.govacs.org Variations in the substitution pattern on the piperidine ring, for example, can significantly influence the molecule's inhibitory potency and selectivity for different enzymes. acs.org Computational simulations and molecular docking are increasingly used to model the interactions of designed analogues with their putative targets, helping to rationalize observed activities and guide further synthetic efforts. nih.govresearchgate.netbenthamdirect.com

Synthesis of Piperidine Ring Modified Analogues

Modifications to the piperidine ring are a central strategy for creating analogues of this compound. These changes include substitutions at the nitrogen atom and various positions on the carbon framework of the ring.

The secondary amine of the piperidine ring is a common site for modification, readily undergoing N-alkylation and N-acylation reactions.

N-Alkylation: This is a frequently employed transformation to introduce a wide variety of substituents. Standard conditions for N-alkylation involve reacting the piperidine derivative with an alkyl halide (e.g., bromide or iodide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netsciencemadness.org For instance, N-alkylation of a piperidine secondary amine with an alkyl bromide has been used to synthesize intermediates for CXCR4 antagonists. nih.gov Reductive amination is another powerful method, where the piperidine nitrogen reacts with an aldehyde or ketone, and the resulting iminium ion is reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). sciencemadness.org This method has been used to introduce phenethyl groups onto the piperidine nitrogen. sciencemadness.org

N-Acylation: The piperidine nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides. For example, the N-acylation of an anilino-ester derivative of piperidine has been studied with various reagents and solvents to produce N-acyl compounds. researchgate.net Single-stage syntheses have been developed to produce N-benzoyl-4-piperidone derivatives directly from benzamide (B126) and an appropriate alkyl acrylate. rsc.org

| Derivative Name | Modification Type | Synthetic Approach | Reference(s) |

| N-Alkylpiperidines | N-Alkylation | Reaction with alkyl halides using bases like K₂CO₃ or NaH in DMF. | researchgate.net |

| N-Benzylpiperidines | N-Alkylation | Reaction with benzyl (B1604629) chloride in the presence of K₂CO₃. | chemicalforums.com |

| 1-Propargyl-4-styrylpiperidines | N-Alkylation | Reaction of the secondary amine with propargyl bromide. | acs.org |

| N-Aryl-substituted piperidones | N-Alkylation | Reductive amination using an aryl aldehyde and a reducing agent like NaBH(OAc)₃. | sciencemadness.org |

| N-Benzoyl-4-piperidone | N-Acylation | Direct conversion from methyl or ethyl N-benzoyl-4-piperidone-3-carboxylates. | rsc.org |

| Methyl 4-[(1-oxopropyl)phenylamino]-piperidine-4-carboxylate | N-Acylation | N-acylation of the corresponding anilino-ester. | researchgate.net |

Beyond the nitrogen atom, the carbon framework of the piperidine ring can be functionalized at various positions to generate a diverse range of analogues.

Syntheses often start from a pre-functionalized piperidin-4-one. nih.govbeilstein-journals.orgnih.gov For example, N-protected piperidin-4-ones can be oxidized to α,β-unsaturated ketones, which then serve as precursors for conjugate addition reactions. nih.gov This allows for the introduction of substituents, such as phenyl groups, at the C-2 position of the piperidine ring. nih.gov

Another approach involves building the substituted piperidine ring through cyclization reactions. The Dieckmann reaction, an intramolecular cyclization of a diester, can be used to form a key piperidin-4-one intermediate, which can then be further modified. beilstein-journals.org Cascade reactions initiated by α-imino rhodium carbenes have also been developed as an efficient method for synthesizing valuable piperidin-4-one derivatives. nih.gov Furthermore, Mannich condensation reactions, involving an aldehyde, a ketone, and an amine (like ammonium (B1175870) acetate), provide a route to highly substituted piperidin-4-ones, such as 2,6-diaryl-piperidin-4-one derivatives. benthamdirect.comresearchgate.net

| Derivative Name | Substitution Pattern | Synthetic Approach | Reference(s) |

| 2-Phenyl-4-(2-aminoethyl)piperidines | C-2 Substitution | Conjugate addition of a phenyl nucleophile to an α,β-unsaturated piperidinone. | nih.gov |

| 2,6-Diaryl-3-(4-methylpiperazin-1-yl) piperidin-4-ones | C-2, C-3, C-6 Substitution | Mannich condensation followed by further functionalization. | benthamdirect.com |

| Spirocyclic Piperidine Derivatives | Spiro-fusion at C-4 | Intramolecular cyclization (Dieckmann reaction) followed by functional group manipulations. | beilstein-journals.org |

| 1-(4-Phenylpiperidin-4-yl)propan-1-one | C-4 Substitution | Not specified, but represents a key structural class. | epa.gov |

| 1-(4-Aminopiperidin-1-yl)propan-1-one | C-4 Substitution | Represents a key amine-substituted analogue. | nih.gov |

Modifications of the Propan-1-one Chain

Alterations to the propan-1-one side chain, including substitutions on the α-carbon and changes to the chain's length and functionality, provide another avenue for creating structural analogues.

The α-carbon of the propan-1-one moiety is a key position for introducing new functional groups. For example, 2-methylene derivatives can be synthesized, which are valuable intermediates in medicinal chemistry. nih.govresearchgate.net These are often prepared via a Mannich-type reaction involving the parent ketone, formaldehyde, and a secondary amine, which generates the α,β-unsaturated ketone (a 2-methylene derivative).

In other work, propanamide derivatives have been synthesized by reacting a precursor with 2-bromopropionylbromide, effectively introducing a methyl group and an amide linkage at the α-carbon position relative to the original carbonyl group. researchgate.netajol.info

The three-carbon propanoyl chain can be extended, shortened, or its ketone functionality can be altered.

Chain Length Variation: The synthesis of analogues with different chain lengths has been explored. For example, 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, which maintain the three-carbon chain but modify the terminal group, have been synthesized as acetylcholinesterase inhibitors. nih.gov The synthesis of related compounds with different linkers, such as ethyl or propyl chains connecting a piperazine (B1678402) ring, has also been documented. nih.gov

Functional Group Modification: The ketone of the propan-1-one can be reduced to a secondary alcohol, yielding 1-(piperidin-4-yl)propan-1-ol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, the alcohol can be oxidized back to the ketone using oxidizing agents such as potassium permanganate (B83412) (KMnO₄). The propanoyl group can also be part of a more complex structure, such as in propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, created through multi-step syntheses involving the coupling of different heterocyclic rings. researchgate.netajol.info

| Derivative Name | Modification Type | Synthetic Approach | Reference(s) |

| N-Aryl-2-(...)-propanamides | α-Carbon Substitution & Amide Formation | Reaction with 2-bromopropionylbromide followed by substitution. | researchgate.netajol.info |

| 1-(4-Methylphenyl)-2-(piperidin-1-yl)propan-1-one | α-Carbon Substitution | Represents an α-piperidinyl substituted analogue. | nih.gov |

| 1-(Piperidin-4-yl)propan-1-ol | Carbonyl Reduction | Reduction of the corresponding ketone. | |

| 1-Heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one | Chain Functionalization | Multi-step synthesis involving coupling of piperidine and heteroaryl moieties. | nih.gov |

| 2-Methyl-1-(piperidin-4-yl)propan-1-one | α-Carbon Substitution | Represents an α-methyl substituted analogue. | bldpharm.com |

Aryl/Heteroaryl Moiety Diversification

The introduction of aromatic and heteroaromatic systems to the this compound backbone has been a key strategy in the exploration of its chemical space. These modifications can significantly influence the physicochemical properties and biological activity of the resulting compounds.

The incorporation of substituted phenyl and bulky benzhydryl groups at the piperidine nitrogen has been explored to modulate the pharmacological activity of this compound analogues.

Research into piperidin-4-one derivatives has shown that the condensation of components like ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate (B1210297) can yield various 2,6-diaryl-3-methyl-4-piperidones. biomedpharmajournal.org For instance, compounds such as 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one and 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one have been synthesized. biomedpharmajournal.org These derivatives have been evaluated for their antimicrobial activities, with some showing significant efficacy compared to standard drugs. biomedpharmajournal.org The synthesis of such compounds highlights a versatile method for introducing substituted phenyl groups, which can influence the biological profile of the resulting molecules. biomedpharmajournal.org

The benzhydryl moiety, consisting of two phenyl groups attached to a single carbon, introduces significant steric bulk and lipophilicity. The synthesis of 1-benzhydrylpiperazine (B193184) derivatives has been described, which can serve as a synthetic blueprint for corresponding piperidine analogues. researchgate.netnih.gov For example, 1-benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine has been synthesized from 1-benzhydrylpiperazine and 4-nitrobenzene sulfonyl chloride. nih.gov Furthermore, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by treating substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation. nih.gov These synthetic strategies can be adapted to produce N-benzhydryl derivatives of this compound. The nature of the substituents on the benzhydryl ring has been shown to influence the biological activity of these compounds. nih.gov

Table 1: Examples of Substituted Phenyl and Benzhydryl Piperidine Derivatives

| Compound Name | Core Structure Modification | Key Research Finding | Reference |

|---|---|---|---|

| 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | Substituted Phenyl | Synthesized via Mannich reaction and showed antimicrobial activity. | biomedpharmajournal.org |

| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | Substituted Phenyl | Synthesized via Mannich reaction and evaluated for antimicrobial properties. | biomedpharmajournal.org |

| 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine | Benzhydryl | Synthesized and characterized, demonstrating a route to N-benzhydryl derivatives. | nih.gov |

| 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Benzhydryl | Synthesized and showed that substituents on the benzhydryl ring influence antimicrobial activity. | nih.gov |

The fusion of quinoline and indole (B1671886) ring systems with the this compound scaffold has yielded compounds with a range of biological activities. These heterocyclic systems are prevalent in many pharmacologically active molecules.

An enhanced, solvent-free Friedländer synthesis has been utilized to prepare 1-(4-phenylquinolin-2-yl)propan-1-one. nih.govnih.gov This method involves the condensation of 2-aminobenzophenone with pentan-2,3-dione using poly(phosphoric acid) as a catalyst, resulting in a good yield of the quinoline derivative. nih.govnih.gov The quinoline scaffold is a core structure in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological properties. nih.gov The synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has also been reported, further demonstrating the chemical tractability of the quinoline system. rsc.org

The indole nucleus is another important pharmacophore. Research has been conducted on 1-indol-1-yl-propan-2-ones and related heterocyclic compounds. sigmaaldrich.com While these are not direct piperidine derivatives, they establish the synthesis and potential activity of the indolyl-propanone moiety. More directly relevant is the synthesis of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, which have been evaluated for their antimicrobial and antitubercular activities. researchgate.net These studies provide a basis for the design and synthesis of this compound analogues where the piperidine nitrogen is substituted with an indole-containing fragment.

Table 2: Examples of Quinoline and Indole Containing Analogues

| Compound Name | Core Structure Modification | Key Research Finding | Reference |

|---|---|---|---|

| 1-(4-Phenylquinolin-2-yl)propan-1-one | Quinoline | Synthesized via a solvent-free Friedländer reaction. nih.govnih.gov | nih.govnih.gov |

| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | Quinoline | Synthesized as potential anticancer and antimicrobial agents. rsc.org | rsc.org |

| 1-Indol-1-yl-propan-2-one derivatives | Indole | Investigated as dual inhibitors of cPLA2α and FAAH. sigmaaldrich.com | sigmaaldrich.com |

| (1H-Indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives | Indole | Evaluated for antimicrobial and antitubercular activities. researchgate.net | researchgate.net |

The incorporation of benzodioxole and benzoimidazole-2-one scaffolds has led to the development of novel derivatives of this compound with interesting biological properties.

The benzo[d] nih.govnih.govdioxole (also known as methylenedioxyphenyl) moiety is found in various natural products and synthetic compounds. The synthesis of benzo[d] nih.govnih.govdioxole-type benzylisoquinoline alkaloids has been reported, showcasing synthetic routes to this class of compounds. rsc.org Commercially available building blocks such as 1-(1,3-benzodioxol-5-yl)piperidin-4-one (B1270752) provide a direct precursor for the synthesis of derivatives of this compound featuring this scaffold. google.com The synthesis of related 1,4-benzodioxane (B1196944) derivatives has also been described, indicating the accessibility of these structures for medicinal chemistry exploration. researchgate.netnih.gov

The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has been a key component in the design of novel compounds. biomedpharmajournal.orgmdpi.com A series of these derivatives were synthesized and evaluated as potential inhibitors of the NLRP3 inflammasome. biomedpharmajournal.org The synthetic route can involve the coupling of a suitable carboxylic acid with 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one. Further modifications have led to the development of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives with anti-inflammatory activity. nih.gov For instance, compound 6e from a synthesized series showed potent inhibitory activity on NO and TNF-α production in macrophages. nih.gov

Table 3: Examples of Benzodioxole and Benzoimidazole-2-one Derivatives

| Compound Name | Core Structure Modification | Key Research Finding | Reference |

|---|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)piperidin-4-one | Benzodioxole | Commercially available precursor for further derivatization. google.com | google.com |

| 1-[1-(Benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone derivatives | Benzodioxane (related) | Synthesized and tested for neuroleptic activity. researchgate.net | researchgate.net |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | Benzoimidazole-2-one | Synthesized and evaluated as NLRP3 inflammasome inhibitors. biomedpharmajournal.orgmdpi.com | biomedpharmajournal.orgmdpi.com |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | Benzoimidazole | Showed potent in vitro and in vivo anti-inflammatory activity. nih.gov | nih.gov |

Structure Activity Relationship Sar Studies of 1 Piperidin 4 Yl Propan 1 One Analogues

Identification of Pharmacophoric Elements

Pharmacophore modeling serves as a fundamental tool in understanding the crucial structural motifs required for the biological activity of 1-(piperidin-4-yl)propan-1-one analogues. These models identify the spatial arrangement of key chemical features that are essential for molecular recognition at a biological target.

A common pharmacophoric framework for many active analogues includes a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, in a series of chalcone (B49325) derivatives, a four-point pharmacophore model was developed, consisting of two aromatic ring features and two hydrogen bond acceptor features, which proved essential for their antibacterial activity. acs.org Similarly, for NLRP3 inflammasome inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a pharmacophore-hybridization strategy was employed to combine key structural elements from known active compounds. nih.govresearchgate.net

Influence of Substituent Nature and Position on Biological Activity

The nature and position of substituents on the this compound core have a profound impact on the biological activity of its analogues. SAR studies have systematically explored these modifications to optimize potency, selectivity, and pharmacokinetic properties.

Substituents on the Piperidine (B6355638) Ring: Modifications at the N1 and C4 positions of the piperidine ring are particularly influential.

N1-Substituents: The substituent on the piperidine nitrogen often dictates the compound's primary pharmacological profile. For example, in a series of anti-influenza virus inhibitors, an ether linkage between a quinoline (B57606) moiety and the piperidine ring was found to be critical for inhibitory activity. nih.gov In another study on monoamine oxidase (MAO) inhibitors, the presence of a propargyl group on the piperidine nitrogen was key for irreversible inhibition. acs.org The nature of the N-substituent also affects properties like lipophilicity and metabolic stability. For instance, replacing a benzophenone (B1666685) group with a 4-chlorophenyl group in a series of MenA inhibitors reduced the calculated LogP, a measure of lipophilicity. nih.gov

C4-Substituents: The group attached to the C4 position of the piperidine, which is connected to the propan-1-one moiety, significantly influences binding. In a study of coronavirus inhibitors, various substituents at the R1 to R5 positions of a 1,4,4-trisubstituted piperidine scaffold were explored, revealing that specific combinations are essential for anti-CoV activity. nih.govcsic.es The stereochemistry at substituted positions can also be crucial. For example, cis and trans isomers of 1-propargyl-4-styrylpiperidine-like analogues displayed selective inhibition of MAO-A and MAO-B, respectively. acs.org

Substituents on the Phenyl Ring: For analogues containing a phenyl group as part of the C4-substituent, modifications on this ring can fine-tune activity.

In a series of antitubercular nitroimidazoles, extending the linker between the piperidine and a terminal aromatic substituent led to significant improvements in potency. nih.gov

In another study, the introduction of halogen atoms on a benzylamine (B48309) group attached to a piperazine (B1678402) moiety (structurally related to piperidine) enhanced anti-Xanthomonas oryzae activity, with the position of the halogen being critical. arabjchem.org For instance, a 3-chloro substituent resulted in higher activity compared to 2-chloro or 4-chloro substituents. arabjchem.org

The following table summarizes the influence of various substituents on the biological activity of this compound analogues based on published research findings.

| Compound Series | Substituent Position | Substituent | Effect on Biological Activity | Reference |

| Anti-influenza Piperidine Derivatives | Linker | Ether linkage between quinoline and piperidine | Critical for inhibitory activity | nih.gov |

| MenA Inhibitors | Western portion | 4-chlorophenyl (vs. benzophenone) | Comparable potency, reduced cLogP | nih.gov |

| NF-κB Activation Modulators | Thiazole ring | 2,5-dimethylphenyl | Most potent among tested analogues | nih.gov |

| MAO Inhibitors | C4 of piperidine | (E)-styryl vs. (Z)-styryl | Selectivity for MAO-B vs. MAO-A | acs.org |

| Coronavirus Inhibitors | General scaffold | 1,4,4-trisubstitution | Essential for anti-CoV activity | nih.govcsic.es |

| Carbazole Derivatives | Benzylamine | 3-Cl > 4-Cl > 2-Cl | Enhanced anti-Xoo activity | arabjchem.org |

| Pyrazolones | Piperidine N-substituent | 4-fluorobenzyl | Sub-micromolar potency against T. cruzi | frontiersin.org |

| EML4–ALK Inhibitors | Ethyl moiety | Unsubstituted ethyl | Most potent inhibitory activity | nii.ac.jp |

| NAAA Inhibitors | Phenyl ring on azabicycle | Linear alkyl chains (ethyl, n-butyl, n-hexyl) | More potent than branched substituents | acs.org |

Conformational Analysis and Bioactive Conformations in Ligand-Target Interactions

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. Conformational analysis helps to understand how these molecules orient themselves within a biological target's binding site to elicit a response.

The piperidine ring typically adopts a stable chair conformation, which minimizes steric hindrance. In this conformation, substituents at the C4 position can occupy either an equatorial or axial position, and this orientation can significantly affect binding affinity. For example, single-crystal X-ray diffraction studies of 3-(piperidin-4-yl)propanenitrile (B3262454) hydrochloride revealed that the propanenitrile substituent occupies an equatorial position.

Computational studies and experimental techniques like X-ray crystallography are used to determine these bioactive conformations. For instance, docking studies of NOP receptor antagonists showed that less potent ligands could adopt multiple binding modes, whereas potent antagonists favored a single binding orientation, stabilizing a specific receptor conformation. nih.gov Similarly, conformational analysis of a CB1 receptor antagonist identified four distinct low-energy conformations, with the most stable conformer depending on the protonation state of the piperidine nitrogen. nih.gov

The following table presents data on the conformational aspects of piperidine-containing ligands.

| Compound/System | Key Conformational Feature | Method of Analysis | Finding | Reference |

| NOP Receptor Antagonists | Piperidine ring orientation | Docking studies | Potent ligands favor a single binding orientation, stabilizing one receptor conformation. | nih.gov |

| 3-(Piperidin-4-yl)propanenitrile HCl | Piperidine ring and substituent | Single-crystal X-ray diffraction | Piperidine adopts a chair conformation with the C4 substituent in an equatorial position. | |

| Histamine (B1213489) H3 Receptor Agonists | Piperidine ring as a constraint | Synthesis and biological testing | Conformational constraint by the piperidine ring in immepip (B124233) leads to high H3 receptor potency. | uu.nl |

| CB1 Receptor Antagonist (SR141716) | Conformation around pyrazole (B372694) C3 substituent | AM1 molecular orbital method | Identified four distinct low-energy conformers (Tg, Ts, Cg, Cs); stability depends on protonation state. | nih.gov |

Computational SAR Modeling (e.g., CoMFA, CoMSIA)

Computational techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for developing three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.govresearchgate.net These methods correlate the 3D properties of a series of molecules with their biological activities to produce predictive models and graphical representations of the SAR.

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govmdpi-res.com The resulting contour maps from these analyses highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours show where they are disfavored.

Electrostatic Contour Maps: Blue contours often represent areas where positive charges are favorable, and red contours indicate where negative charges are preferred.

Hydrophobic Contour Maps: These maps highlight regions where hydrophobic or hydrophilic groups would be beneficial for activity.

These models have been successfully applied to various series of piperidine-containing compounds. For example, a 3D-QSAR study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors yielded robust CoMFA and CoMSIA models that guided the design of new, more potent compounds. nih.gov The models were built using a training set of 32 compounds and validated for their predictive power. nih.gov Similarly, CoMFA was used to construct 3D-QSAR models for a series of CB1 receptor antagonists, providing insights into the steric and electrostatic interactions dominating their binding. nih.gov In a study of metronidazole-piperidine hybrids, CoMFA and CoMSIA models with good predictive ability were developed, which were then used to design novel analogues with enhanced microbicidal activity. acs.org

The table below summarizes the statistical parameters of some reported CoMFA and CoMSIA models for piperidine-containing compounds.

| Target/Compound Series | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (r²_pred) | Key Finding from Contour Maps | Reference |

| Metronidazole-Piperidine Hybrids | CoMFA & CoMSIA | Not specified | Not specified | Good predictive values | Guided design of new potent analogues. | acs.org |

| ROCK1 Inhibitors | CoMFA | 0.774 | 0.965 | 0.703 | Revealed favorable and unfavorable regions for substitution. | nih.gov |

| ROCK1 Inhibitors | CoMSIA | 0.676 | 0.949 | 0.548 | Complemented CoMFA analysis with additional property fields. | nih.gov |

| CB1 Receptor Antagonists | CoMFA | ≥ 0.50 | ≥ 0.90 | Not specified | N1 aromatic ring dominates steric binding interaction. | nih.gov |

Mechanistic Investigations Preclinical Focus

Elucidation of Molecular Binding Mechanisms

The binding mechanisms of compounds derived from the 1-(piperidin-4-yl)propan-1-one scaffold are diverse and target-specific. The piperidine (B6355638) ring is often a crucial structural element for activity. acs.org For instance, in a series of dual-acting histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands, the protonated piperidine moiety is involved in a critical salt bridge interaction with glutamic acid residue 172 (Glu172) in the σ1R binding pocket, which is responsible for high biological activity. nih.gov

Computational simulations and molecular modeling have been instrumental in elucidating these interactions. For inhibitors of the NLRP3 inflammasome built upon a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, modeling studies helped to identify potential binding sites and suggest a mechanism of protein-ligand binding that could explain the observed activity. mdpi.comresearchgate.net Similarly, docking studies of dopamine (B1211576) D4 receptor (D4R) antagonists incorporating the piperidine scaffold have been used to rationalize binding affinity and functional profiles. nih.gov The binding affinity (Ki) is a key parameter in these studies, with derivatives showing exceptional affinity for their targets, such as a 4,4-difluoropiperidine (B1302736) ether-based compound displaying a Ki of 0.3 nM for the D4 receptor. chemrxiv.org

Biochemical Pathway Modulation

Derivatives of this compound modulate several key biochemical pathways implicated in disease. A notable example is 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU), a potent inhibitor of soluble epoxide hydrolase (sEH). nih.govfrontiersin.org TPPU has been shown to intervene in Alzheimer's disease signaling by mitigating amyloid neurotoxicity and suppressing the activation and nuclear translocation of NF-κB, a key regulator of inflammatory responses. nih.gov By inhibiting sEH, TPPU prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), which in turn protect mitochondrial function and inhibit oxidative stress. nih.govfrontiersin.org In preclinical models of Alzheimer's disease, TPPU's modulation of the TLR4/NF-κB and MAPK/NF-κB pathways has been linked to its neuroprotective and anti-neuroinflammatory effects. researchgate.net

Other derivatives modulate different pathways:

NLRP3 Inflammasome Pathway : Compounds based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one structure inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in cellular models. mdpi.comnih.gov The aberrant activation of the NLRP3 inflammasome is linked to a wide range of inflammatory, autoimmune, and metabolic diseases. mdpi.com

Apoptosis Pathways : In models of ischemic stroke, TPPU has been shown to decrease the number of apoptotic cells by down-regulating pro-apoptotic proteins like BAX and Caspase-3, while up-regulating the anti-apoptotic protein BCL-2. frontiersin.org

PI3K/Akt and NF-kB Pathways : The broader class of piperidine derivatives has been recognized for its role in modulating signaling pathways such as NF-kB and PI3K/Akt, which are crucial in inflammation and apoptosis. smolecule.com

Enzyme Inhibition and Activation Mechanisms

The this compound scaffold is a component of numerous potent and selective enzyme inhibitors. smolecule.com The mechanism of inhibition varies depending on the target enzyme and the specific modifications to the scaffold.

Soluble Epoxide Hydrolase (sEH) : The derivative TPPU is a well-characterized, potent sEH inhibitor. nih.govfrontiersin.org It functions by binding to sEH and blocking its enzymatic activity, which involves the hydrolysis of EETs into less active dihydroxyeicosatrienoic acids (DHETs). nih.gov This inhibition leads to an increase in the levels of beneficial EETs, which have anti-inflammatory properties. frontiersin.orgfrontiersin.org

NLRP3 Inflammasome : Certain derivatives function as direct inhibitors of the NLRP3 protein's ATPase activity. nih.gov A compound derived from the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, was found to compete with ATP for binding to the Walker A motif within the NLRP3 NACHT domain, thereby inhibiting its oligomerization and activation. preprints.org

Tyrosinase : Derivatives such as 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one have been identified as mushroom tyrosinase inhibitors. nih.govresearchgate.net Kinetic analysis revealed that these compounds can act as non-competitive or mixed-type inhibitors of the enzyme, which is key in melanin (B1238610) production. nih.gov

Acetylcholinesterase (AChE) : A series of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives have been developed as potent and selective inhibitors of AChE, an enzyme critical in neurotransmission. nih.gov

The inhibitory activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50), with some compounds demonstrating nanomolar potency.

Interactive Table: Enzyme Inhibition by this compound Derivatives

Cellular Target Identification in Preclinical Models

Identifying the specific cellular targets of drugs is a critical step in preclinical research. For compounds built around the this compound scaffold, a range of targets has been identified in various cellular models.

Human Nerve Cells : In differentiated SH-SY5Y human neuroblastoma cells, used as a model for Alzheimer's disease, TPPU was found to have dual targets: soluble epoxide hydrolase (sEH) and p38β kinase. nih.gov Inhibition of these targets in nerve cells prevents neuronal death, mitigates amyloid neurotoxicity, and reduces mitochondrial dysfunction. nih.gov

Macrophages and Monocytes : In PMA-differentiated THP-1 cells, a human monocytic cell line used to model inflammation, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one were shown to directly target the NLRP3 protein, inhibiting inflammasome activation and subsequent IL-1β release. mdpi.comnih.gov

Endothelial and Stem Cells : In a co-culture system of human umbilical vein endothelial cells (HUVECs) and periodontal ligament stem cells (PDLSCs), TPPU was shown to upregulate Endomucin (EMCN) in endothelial cells, which helps prevent lymphocyte recruitment, and to inhibit osteoclast activity, demonstrating its role in tissue regeneration models. nih.gov

Glioblastoma (GBM) Cells : Piperidine-based antagonists of the D4 receptor have been shown to decrease the cell viability of GBM cell lines, inducing cell death, cell cycle arrest, and promoting an increase in reactive oxygen species (ROS) production, indicating their potential as anticancer agents. nih.gov

Receptor Interaction and Signal Transduction Studies

The this compound framework is a common feature in ligands designed to interact with G protein-coupled receptors (GPCRs) and other receptor types. nih.gov These interactions trigger or block downstream signal transduction cascades.

Dopamine D4 Receptors (D4R) : Several series of piperidine derivatives have been developed as potent and selective D4R antagonists. mdpi.comnih.gov These compounds are investigated for their potential in treating conditions like glioblastoma and Parkinson's disease-related dyskinesias. mdpi.comchemrxiv.org Functional studies show these antagonists can block both G-protein-dependent and β-arrestin-mediated signaling pathways. mdpi.com

Histamine H3 (H3R) and Sigma-1 (σ1R) Receptors : A number of piperidine derivatives have been identified as dual-acting antagonists for H3R and σ1R. acs.orgnih.gov The H3 receptor, as an autoreceptor and heteroreceptor, modulates the release of various neurotransmitters, while the σ1R is involved in numerous cellular functions. nih.gov The dual antagonism of these receptors by a single molecule is a promising strategy for developing novel analgesics. acs.orgnih.gov

Acetylcholine (B1216132) Receptors : Derivatives like 1-(2-methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one act as acetylcholinesterase inhibitors, thereby increasing the levels of acetylcholine in the synapse. In vivo microdialysis experiments have confirmed that these compounds increase extracellular acetylcholine levels in the brain, a key mechanism for potential cognitive enhancement. nih.gov

The affinity of these ligands for their respective receptors is often high, with dissociation constants (Ki) frequently in the nanomolar range, indicating potent interaction.

Interactive Table: Receptor Binding Affinities of this compound Derivatives

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. derpharmachemica.comuni-muenchen.de For 1-(Piperidin-4-yl)propan-1-one, these calculations could provide valuable information about its geometry, conformational stability, and spectroscopic characteristics.

Molecular Geometry and Conformational Analysis: The piperidine (B6355638) ring can exist in different conformations, such as chair, boat, and twist-boat forms. osti.govacs.org Quantum chemical calculations can determine the relative energies of these conformers for this compound, predicting the most stable three-dimensional structure. For instance, studies on similar 1-substituted-piperidin-4-ones have shown that the nature of the substituent on the nitrogen atom can influence the conformational equilibrium. osti.gov Calculations would likely predict a chair conformation to be the most stable for the piperidine ring in this compound, with the propanoyl group at the 4-position occupying either an axial or equatorial position. The relative energies of these two possibilities could be calculated to determine the preferred orientation.

Spectroscopic Properties: DFT calculations can be used to predict various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. derpharmachemica.comresearchgate.net

Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies of the molecule, corresponding to the peaks in its IR and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, this would include the characteristic stretching frequencies of the C=O group in the propanoyl moiety and the N-H group of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. derpharmachemica.com These theoretical chemical shifts for this compound would be instrumental in assigning the signals in its experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Reactivity Descriptors: Quantum chemical calculations can also provide insights into the chemical reactivity of this compound through the analysis of its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). derpharmachemica.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the MEP map highlights the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. derpharmachemica.com

Table 1: Predicted Spectroscopic and Reactivity Data for this compound

| Property | Predicted Value/Information |

| Most Stable Conformation | Chair conformation of the piperidine ring |

| Key IR Frequencies (cm⁻¹) | ~1710 (C=O stretch), ~3300 (N-H stretch) |

| ¹³C NMR Chemical Shifts (ppm) | ~210 (C=O), ~50-60 (Piperidine carbons adjacent to N) |

| ¹H NMR Chemical Shifts (ppm) | ~2.5-3.0 (Protons on piperidine ring), ~1.0 (Methyl protons) |

| HOMO-LUMO Gap | Indicative of chemical stability and reactivity |

| MEP Analysis | Negative potential around the carbonyl oxygen (nucleophilic site) |

Note: The values in this table are hypothetical and based on typical ranges for similar functional groups. Actual values would require specific DFT calculations.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. nih.govbenthamdirect.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netufla.br

Although specific docking studies for this compound are not reported, its structural motifs, particularly the piperidine ring, are present in many biologically active compounds. nih.govresearchgate.net The piperidine scaffold is a common feature in ligands designed for various receptors, including G-protein coupled receptors (GPCRs), ion channels, and enzymes like acetylcholinesterase (AChE). nih.govufla.br

Potential Biological Targets: Molecular docking simulations could be used to screen this compound against a library of known biological targets to identify potential protein partners. The interactions would likely involve:

Hydrogen Bonding: The N-H group of the piperidine ring can act as a hydrogen bond donor, while the carbonyl oxygen of the propanoyl group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The ethyl group and the aliphatic portions of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket.

Ionic Interactions: If the piperidine nitrogen is protonated, it can form ionic interactions with negatively charged amino acid residues like aspartate or glutamate.

Binding Affinity Prediction: Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy or a docking score) between the ligand and the receptor. doi.org A lower binding energy generally indicates a more stable protein-ligand complex. By docking this compound into the active sites of various proteins, one could prioritize it for further experimental testing against the targets for which it shows the most favorable docking scores. For example, derivatives of piperidin-4-one have been docked into the active sites of enzymes like acetylcholinesterase to predict their inhibitory potential. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Parameter | Result | Interpretation |

| Binding Energy (kcal/mol) | -7.5 | Favorable binding affinity |

| Key Interacting Residues | ASP145, LYS88, LEU130 | Specific amino acids involved in binding |

| Types of Interactions | Hydrogen bond with ASP145 (N-H), Ionic interaction with LYS88 (protonated N), Hydrophobic interaction with LEU130 (ethyl group) | The molecular basis for the predicted binding |

Note: This table presents a hypothetical scenario for illustrative purposes. The actual results would depend on the specific protein target used in the simulation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govbenthamdirect.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a ligand and its receptor move and interact under physiological conditions. researchgate.net

For this compound, MD simulations would be a valuable follow-up to molecular docking studies. While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose over a period of nanoseconds or even microseconds. ufla.br

Complex Stability: An MD simulation of the this compound-protein complex would show whether the ligand remains stably bound in the active site or if it dissociates. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD over the course of the simulation suggests a stable complex. nih.gov

Conformational Changes: MD simulations can also reveal conformational changes in both the ligand and the protein upon binding. For instance, the piperidine ring might adopt different conformations, or the protein might undergo an "induced fit" to better accommodate the ligand.

Solvent Effects: These simulations explicitly include solvent molecules (usually water), providing a more realistic environment and allowing for the study of the role of water in mediating ligand-receptor interactions.

De Novo Design and Virtual Screening Applications

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.orgfrontiersin.org There are two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening: If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed based on their common chemical features. This model can then be used to screen large databases for other molecules that match the pharmacophore. The this compound scaffold could be used as a query in similarity searches to find other commercially available or synthetically accessible compounds with similar properties. techscience.com

Structure-Based Virtual Screening: If the 3D structure of a target protein is known, large compound libraries can be docked into the active site, and the top-scoring compounds can be selected for experimental testing. nih.gov Libraries of compounds containing the this compound core could be virtually screened against various targets to identify potential hits. sciengpub.ir

De Novo Design: De novo design algorithms aim to build novel molecules from scratch within the constraints of a receptor's binding site. polytechnique.fracs.org The this compound structure could serve as a starting fragment or scaffold in such a design process. nih.govresearchgate.net The algorithm could then add functional groups to the piperidine ring or the propanoyl side chain to optimize interactions with the target protein and improve binding affinity and selectivity. rsc.org

Analytical Research Methodologies for 1 Piperidin 4 Yl Propan 1 One

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are indispensable for separating 1-(Piperidin-4-yl)propan-1-one from impurities and confirming its identity.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound and its derivatives. Analytical HPLC analyses are typically performed using a C18 column with a gradient mobile phase, commonly a mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile. nih.gov The purity of the compound is determined by the percentage ratio of the main peak area to the total area of all peaks detected at various UV wavelengths, such as 210, 254, and 280 nm. nih.gov For many synthesized piperidine (B6355638) derivatives, a purity of ≥ 95% is often required and achieved. mdpi.com

A study involving piperidine derivatives utilized an Agilent Technologies 1260/1290 Infinity II instrument with a UV-VIS detector. nih.gov The following table outlines typical HPLC method parameters:

| Parameter | Method 1 | Method 2 |

| Column | Gemini C18 (5 μm, 250 x 4.6 mm) | Select C18 (5 μm, 150 x 4.6 mm) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Mobile Phase A | 0.1% TFA in water | 0.1% TFA in water |

| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile (MeCN) |

| Gradient | 5% to 95% B (0-8 min), 95% B (8-12 min) | 5% to 95% B (0-3 min), 95% B (3-7 min) |

Thin-Layer Chromatography (TLC) is a versatile and rapid method used for monitoring reaction progress and preliminary purity assessment of this compound. figshare.com It is often used to determine the completion of a reaction before proceeding with workup and purification. acs.org For visualization, TLC plates are typically observed under UV light. researchgate.net

In the analysis of related piperidine compounds, silica (B1680970) gel plates (TLC F254) are commonly used as the stationary phase. researchgate.net A variety of mobile phase systems can be employed depending on the specific derivative being analyzed. For instance, a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 v/v) has been used for certain piperidine derivatives. nih.gov Another example of a mobile phase is a combination of cyclohexane, 1,4-dioxane, isopropanol, ethanol (B145695), and glacial acetic acid. researchgate.net

Densitometry can be coupled with TLC for the quantitative analysis of this compound and its impurities. After separating the compounds on a TLC plate, the plate is scanned with a densitometer at a specific wavelength to measure the absorbance of the separated spots. For example, in the analysis of a related compound, tolperisone, and its impurity 4-methylpropiophenone, densitometric measurements were performed at 260 nm. researchgate.net This technique offers a specific, sensitive, and precise method for quantification with a broad range of linearity, making it suitable for pharmaceutical analysis. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. studiamsu.md Spectra are typically recorded on instruments like a Bruker DRX-400, using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). acs.orgstudiamsu.md

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For a related compound, 1-(4-m-hydroxyphenyl)-4-propionylpiperidine, the chemical shifts and splitting patterns of the protons on the piperidine ring and the propionyl group would be characteristic. google.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The carbonyl carbon of the propionyl group is a key diagnostic signal, typically appearing in the downfield region of the spectrum. For example, in a derivative, the carbonyl carbon (C=O) signal was observed at δ 205.8 ppm. units.it The carbons of the piperidine ring and the ethyl group of the propionyl moiety will have characteristic chemical shifts. units.it

The following table shows representative, though not specific to the title compound, ¹³C NMR chemical shifts for a related piperidine derivative: units.it

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 205.8 |

| C-2, C-6 (Piperidine) | 46.0 |

| C-3, C-5 (Piperidine) | 40.8 |

| CH₃ (Tosyl group) | 21.7 |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. studiamsu.md A key absorption band for this compound is the carbonyl (C=O) stretching vibration of the ketone group, which is expected in the region of 1700-1725 cm⁻¹. For a similar structure, 1-tosylpiperidin-4-one, the C=O stretch was observed at 1716 cm⁻¹. units.it Other characteristic peaks would include C-H stretching and bending vibrations from the alkyl portions of the molecule and N-H stretching if the piperidine nitrogen is unsubstituted. scielo.org.za

The table below lists characteristic FT-IR absorption bands for functional groups found in related piperidine structures. units.itscielo.org.za

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| C=O | Stretching | ~1716 |

| C-H (Alkyl) | Stretching | ~2800-3000 |

| N-H | Stretching | ~3300-3500 |

| C-N | Stretching | ~1000-1250 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental formula of a compound. The technique involves the ionization of the sample molecules and their subsequent separation based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that can be used to elucidate the structure of the molecule.

In the analysis of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₈H₁₅NO).

The fragmentation pattern observed in the mass spectrum is a result of the cleavage of the molecular ion into smaller, characteristic fragment ions. For this compound, key fragmentations would likely involve the loss of the ethyl group from the propanoyl moiety, cleavage of the piperidine ring, and other characteristic breakdowns.

To illustrate the type of data obtained from a mass spectrometry experiment, the table below shows the mass spectral data for a structural isomer, 1-Propionylpiperidine. It is important to note that while the molecular weight is the same, the fragmentation pattern will differ due to the different placement of the propionyl group on the piperidine ring.

Table 1: Illustrative GC-MS Data for 1-Propionylpiperidine (Isomer of this compound)

| Technique | Source of Spectrum | Copyright |

|---|---|---|

| GC/MS | DigiLab GmbH (C) 2024 | Copyright © 2024-2025 DigiLab GmbH and Wiley-VCH GmbH. All Rights Reserved. |

This data is for 1-Propionylpiperidine and is presented for illustrative purposes only. The fragmentation pattern for this compound would be different. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.

Bond Lengths and Angles: The exact distances between bonded atoms and the angles between adjacent bonds.

Conformation: The specific three-dimensional shape of the molecule, including the conformation of the piperidine ring (e.g., chair, boat).

Intermolecular Interactions: Details of how the molecules are packed together in the crystal lattice, including hydrogen bonds and other non-covalent interactions.

While no specific X-ray crystallographic data for this compound has been found in the reviewed literature, studies on related piperidine derivatives demonstrate the power of this technique. For example, the analysis of complex piperidine-containing molecules reveals detailed information about their conformation and intermolecular hydrogen bonding networks, which are crucial for understanding their chemical and biological properties. iucr.org

Obtaining such data for this compound would require the successful growth of a single crystal of suitable quality, which can be a challenging but critical step in its comprehensive characterization.

Precursor Applications and Chemical Transformations

Role as a Synthetic Intermediate in Complex Molecule Construction

The 1-(Piperidin-4-yl)propan-1-one scaffold is a key starting material for the synthesis of intricate molecules with potential therapeutic applications. The piperidin-4-one core, a close structural relative, is frequently employed in multi-step syntheses where complexity is built progressively.

Researchers utilize the piperidin-4-one moiety as a foundational structure. For instance, in the development of novel σ1 receptor ligands, syntheses have commenced from N-protected piperidin-4-ones. d-nb.info These initial building blocks undergo a series of reactions, such as oxidation to create α,β-unsaturated ketones, followed by conjugate addition of nucleophiles like phenylboronic acid. d-nb.info Subsequent steps can include chain extension via reactions like the Wittig reaction to introduce further complexity and functional groups. d-nb.info

In another example, the synthesis of potent NLRP3 inflammasome inhibitors was achieved starting from a related piperidine (B6355638) derivative, 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one. mdpi.com This intermediate was coupled with various carboxylic acids using peptide coupling agents like HBTU and CDI to form amide bonds, demonstrating how the piperidine nitrogen can be readily acylated to build larger, more elaborate final compounds. mdpi.com The general strategy involves using the piperidine ring as a central scaffold to which other functionalized fragments are attached. This modular approach is fundamental in constructing complex molecules for drug discovery. mdpi.comacs.org

Table 1: Examples of Complex Molecules Synthesized from Piperidine-4-one Precursors

| Starting Material Class | Key Transformation(s) | Final Compound Class | Therapeutic Target |

|---|---|---|---|

| N-protected piperidin-4-ones | Oxidation, Conjugate Addition, Wittig Reaction | 4-(2-aminoethyl)piperidine derivatives | σ1 Receptor d-nb.info |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | Amide coupling (e.g., with HBTU, CDI) | Modulated benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome mdpi.com |

| N-substituted 4-piperidone (B1582916) | Ugi Four-Component Reaction | 1,4,4-Trisubstituted piperidines | Coronavirus Main Protease (Mpro) nih.gov |

Derivatization for Specialized Chemical Libraries

Chemical libraries are collections of structurally related compounds used in high-throughput screening to identify new drug leads. The this compound framework is an excellent scaffold for generating such libraries due to the presence of multiple points for diversification. The ketone, the piperidine nitrogen, and potentially the piperidine ring itself can be chemically modified.

A prominent example is the synthesis of a diverse library of 1,4,4-trisubstituted piperidines designed to screen for antiviral activity. nih.gov Starting with N-substituted 4-piperidones, a one-step Ugi four-component reaction was employed to introduce three additional points of diversity in a single synthetic operation. nih.gov This strategy allowed for the rapid generation of 63 unique analogues by varying the amine, isocyanide, and carboxylic acid components in the reaction. nih.gov This approach highlights the efficiency of using a core scaffold like piperidin-4-one to quickly build a library of complex molecules for biological evaluation. nih.gov

Similarly, a library of potential NLRP3 inhibitors was created by modulating the structure of 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one. mdpi.com Different acyl chains were attached to the piperidine nitrogen to investigate structure-activity relationships, leading to the identification of compounds with inhibitory activity against pyroptosis and IL-1β release. mdpi.com This systematic derivatization is crucial for optimizing the biological activity of an initial hit compound.

Table 2: Derivatization Points on the Piperidin-4-one Scaffold for Library Synthesis

| Position of Derivatization | Type of Functional Group | Synthetic Method | Purpose |

|---|---|---|---|

| Piperidine Nitrogen (N1) | Acyl groups, Alkyl groups | Acylation, Reductive Amination, N-alkylation | Modulate solubility, polarity, and target binding mdpi.comnih.gov |

| Carbonyl Group (C4 side chain) | Amine, Hydroxyl | Reductive Amination, Reduction | Introduce new functional groups and stereocenters |

| Piperidine Ring (C4) | Complex substituents | Multi-component reactions (e.g., Ugi, Passerini) | Introduce multiple points of diversity simultaneously nih.govwikipedia.org |

Transformations in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.com The ketone functionality of this compound and its precursors makes it an ideal substrate for several important MCRs, particularly the Passerini and Ugi reactions. nih.govwalisongo.ac.id

The Passerini three-component reaction (P-3CR) involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide, which react to form an α-acyloxy amide. wikipedia.orgwalisongo.ac.id In this context, a piperidin-4-one derivative would serve as the ketone component. The reaction is believed to proceed through the formation of a hydrogen-bonded intermediate between the ketone and carboxylic acid, which is then attacked by the isocyanide, ultimately rearranging to the final product. wikipedia.orgresearchgate.net This reaction provides a direct method to convert the simple ketone into a more complex structure with ester and amide functionalities in a single, atom-economical step.

The Ugi four-component reaction (U-4CR) is even more versatile, combining a ketone, an amine, a carboxylic acid, and an isocyanide. nih.govresearchgate.net The reaction typically begins with the formation of an imine from the ketone and the amine, which is then protonated and attacked by the isocyanide. Subsequent addition of the carboxylate and an intramolecular rearrangement (the Mumm rearrangement) yields an α-acylamino amide. nih.gov The Ugi reaction has been explicitly used to generate libraries of complex piperidine derivatives by starting with 4-piperidone, an amine, an isocyanide, and a carboxylic acid, leading to 1,4,4-trisubstituted piperidine structures. nih.gov This reaction is a cornerstone of combinatorial chemistry for rapidly accessing diverse chemical matter. nih.govacs.org

Table 3: Role of Piperidin-4-one in Key Multi-component Reactions

| Reaction Name | Components | Role of Piperidin-4-one | Product |

|---|---|---|---|

| Passerini Reaction | Ketone + Carboxylic Acid + Isocyanide | Ketone | α-Acyloxy amide wikipedia.orgmdpi.com |

| Ugi Reaction | Ketone + Amine + Carboxylic Acid + Isocyanide | Ketone | α-Acylamino amide nih.govnih.gov |

Pharmacological Research Perspectives Preclinical and Target Oriented Studies

Acetylcholinesterase (AChE) Inhibition Studies

Derivatives of 1-(Piperidin-4-yl)propan-1-one have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). tandfonline.com The inhibition of AChE is a key strategy in the management of Alzheimer's disease. tandfonline.com

In one study, a series of 1-aryl-3-(1-benzylpiperidin-4-yl)propanones were synthesized and evaluated for their AChE inhibitory activity. Among these, the 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivative, known as compound 9c, demonstrated potent AChE inhibition with an IC50 value of 1.3 nM. nih.gov This compound was also found to increase rhythmic bladder contractions in animal models, suggesting its potential for treating voiding dysfunction. nih.gov

Another study focused on novel (18)F-labeled AChE inhibitors for in vivo imaging. nih.gov Despite demonstrating potent in vitro anti-AChE activities, these radiolabeled 3-[1-(benzyl)piperidin-4-yl]-1-(1-methyl-1H-indol-3-yl)propan-1-one derivatives showed non-specific binding in the brain, limiting their suitability for in vivo mapping of AChE. nih.gov

Furthermore, research into biphenyl (B1667301) and bibenzyl derivatives has identified potent dual inhibitors of both AChE and butyrylcholinesterase (BuChE). mdpi.com For instance, compound 19, a biphenyl derivative, was a highly potent AChE inhibitor with an IC50 of 0.096 µM and also inhibited BuChE with an IC50 of 1.25 µM. mdpi.com Compound 15 from the same series showed the most potent BuChE inhibition (IC50 = 0.74 µM) while also being a good AChE inhibitor (IC50 = 1.18 µM). mdpi.com

| Compound | Target | IC50 | Reference |

| Compound 9c | AChE | 1.3 nM | nih.gov |

| Compound 19 | AChE | 0.096 µM | mdpi.com |

| Compound 19 | BuChE | 1.25 µM | mdpi.com |